molecular formula C18H23N3S B2876612 N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-40-0

N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2876612
CAS RN: 393823-40-0
M. Wt: 313.46
InChI Key: FRFFHGBERKKNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a chemical compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” include cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have shown antimicrobial activities . They could be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also exhibited anti-inflammatory properties . They could be used in the treatment of inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . They could be used in the creation of antiviral medications.

Antifungal Activity

These compounds have shown antifungal properties . They could be used in the development of antifungal drugs.

Antioxidant Activity

Pyrrolopyrazine derivatives have exhibited antioxidant activities . They could be used in the treatment of diseases related to oxidative stress.

Antitumor Activity

These compounds have demonstrated antitumor properties . They could be used in the development of new cancer therapies.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activities . They could be used in the treatment of diseases related to kinase activity.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . It could be used in the design and synthesis of new leads to treat various diseases.

Future Directions

Pyrrolopyrazine derivatives, including “N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide”, have shown promise in various biological applications . Therefore, future research could focus on further exploring the synthetic methods and biological activities of these compounds to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-2-3-11-19-18(22)21-14-13-20-12-7-10-16(20)17(21)15-8-5-4-6-9-15/h4-10,12,17H,2-3,11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFFHGBERKKNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323416
Record name N-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

CAS RN

393823-40-0
Record name N-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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